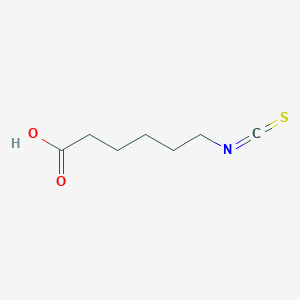

6-Isothiocyanatohexanoic acid

CAS No.:

Cat. No.: VC13893251

Molecular Formula: C7H11NO2S

Molecular Weight: 173.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO2S |

|---|---|

| Molecular Weight | 173.24 g/mol |

| IUPAC Name | 6-isothiocyanatohexanoic acid |

| Standard InChI | InChI=1S/C7H11NO2S/c9-7(10)4-2-1-3-5-8-6-11/h1-5H2,(H,9,10) |

| Standard InChI Key | HPOLGIXOQGDPRI-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC(=O)O)CCN=C=S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-carbon aliphatic chain with an isothiocyanate group at the sixth position and a carboxylic acid group at the first position. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 6-Isothiocyanatohexanoic acid |

| Molecular Formula | C₇H₁₁NO₂S |

| SMILES | C(CCC(=O)O)CCN=C=S |

| InChIKey | HPOLGIXOQGDPRI-UHFFFAOYSA-N |

| Molecular Weight | 173.24 g/mol |

The isothiocyanate group confers electrophilic reactivity, enabling nucleophilic additions, while the carboxylic acid allows for salt formation or esterification .

Spectral and Physical Data

Limited experimental data on melting/boiling points are available, but analogous compounds like hexanoic acid (melting point: -4°C, boiling point: 202°C) suggest similar aliphatic chain behavior . Spectroscopic characterization via NMR and IR would show peaks for -N=C=S (~2,100 cm⁻¹) and -COOH (~1,700 cm⁻¹).

Synthesis Methods

Primary Synthetic Routes

6-Isothiocyanatohexanoic acid is synthesized via a two-step reaction avoiding toxic thiophosgene:

-

Amination and Dithiocarbamate Formation:

6-Aminohexanoic acid reacts with carbon disulfide (CS₂) in tetrahydrofuran (THF)/water under basic conditions (e.g., triethylamine) to form a dithiocarbamate intermediate . -

Oxidative Desulfurization:

The intermediate is treated with iodine (I₂) or bromine (Br₂) to replace the dithiocarbamate sulfur with an isothiocyanate group. Yields exceed 70% under mild conditions (0–25°C) .

Table 1: Optimization of Synthesis Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CS₂ + I₂ | THF/H₂O | 0°C | 76 |

| CS₂ + Br₂ | DMF | 25°C | 68 |

This method’s scalability and safety make it industrially viable compared to traditional thiophosgene routes .

Applications in Chemistry and Biology

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Conjugation with amines forms thioureas, which exhibit cytotoxicity against tumor cells .

-

Radiopharmaceuticals: Its carboxylic acid group chelates metals (e.g., Indium-111), enabling antibody conjugation for targeted radiotherapy .

Agricultural Chemistry

Functionalization with pesticides enhances bioavailability. For example, coupling with benzyl groups creates fungicides with improved leaf adhesion .

Materials Science

The bifunctional nature allows polymerization into polyurethanes or cross-linked hydrogels for drug delivery systems .

Biological Activities and Mechanisms

Cytoprotection Against Acetaldehyde

In hepatocytes, 6-isothiocyanatohexanoic acid upregulates aldehyde dehydrogenase (ALDH), mitigating acetaldehyde-induced cytotoxicity. Doses of 10–50 μM increase ALDH activity by 2.5-fold, reducing cell death by 60% .

Anti-Inflammatory Effects

The compound suppresses inducible nitric oxide synthase (iNOS) in macrophages by inhibiting JNK phosphorylation. At 20 μM, it reduces nitric oxide production by 80% without affecting cell viability .

Table 2: Key Pharmacological Findings

| Study Model | Mechanism | Effective Dose | Outcome |

|---|---|---|---|

| RAW264 Macrophages | JNK/AP-1 pathway inhibition | 20 μM | 80% ↓ NO production |

| HepG2 Hepatocytes | ALDH induction | 50 μM | 60% ↓ acetaldehyde toxicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume